methyl (3,3-diphenylpropyl)carbamate
Description
Properties
IUPAC Name |
methyl N-(3,3-diphenylpropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-20-17(19)18-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUDYANMAIPTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
1.1 Antihypertensive Agents
Methyl (3,3-diphenylpropyl) carbamate serves as an intermediate in the synthesis of antihypertensive agents, particularly N-methyl-3,3-diphenylpropylamine. This compound is crucial in the production of lercanidipine hydrochloride, a medication used to treat high blood pressure. The synthesis process involves demethylation and hydrolysis reactions that yield the desired amine from the carbamate derivative .
1.2 Bactericidal Activity
Research indicates that derivatives of methyl (3,3-diphenylpropyl) carbamate exhibit significant antibacterial activity. A study identified potent bactericides derived from polyamines that selectively target bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The inclusion of phenyl rings in the structure enhances lipophilicity and antimicrobial efficacy .
Synthesis of Biologically Active Compounds
2.1 Carbamate Derivatives in Drug Design
Carbamates like methyl (3,3-diphenylpropyl) carbamate are widely utilized as peptide bond surrogates in drug design due to their stability and ability to permeate biological membranes. They facilitate the development of polyfunctional molecules that can probe enzyme active sites . The versatility of carbamates allows for modifications that enhance their pharmacological properties.
2.2 Case Studies on Synthesis
Several studies have demonstrated successful methodologies for synthesizing various carbamate derivatives, including those based on methyl (3,3-diphenylpropyl) structures. For instance, a diastereoselective three-component synthesis approach has been employed to create β-amino carbamates with potential therapeutic applications .
Data Tables
The following table summarizes key findings related to the applications of methyl (3,3-diphenylpropyl) carbamate:
Comparison with Similar Compounds
Table 1: Impact of Substituents on Chiral Recognition
| Compound | Substituent | Separation Factor (α) | Resolution (Rs) |
|---|---|---|---|
| Fendiline | 3,3-Diphenylpropyl | 1.25 | 2.50 |
| Analyte 2 | n-Butyl | 0.90 | 1.20 |
| Analyte 7 | Ethyl at chiral center | 1.10 | 1.80 |
Pharmacological Analogues
Benzylamine-Hydroxyalkylamine Derivatives
In a library of benzylamine-hydroxyalkylamine derivatives, compounds with 3,3-diphenylpropyl substituents exhibited superior inhibitory activity against amyloid-β aggregation (IC50 < 10 µM) compared to analogues with 2,2-diphenylethyl or bis(4-fluorophenyl)methyl groups (IC50 > 20 µM). This is attributed to enhanced hydrophobic interactions with amyloid fibrils .
Polyamine Analogues
Methyl (3,3-diphenylpropyl)carbamate serves as a key intermediate in synthesizing polyamine conjugates like 15f and 16a (). These derivatives show improved cellular uptake and antitumor activity compared to unsubstituted carbamates, with IC50 values in the low micromolar range against leukemia cell lines .
Metabolic Stability and Toxicity
Table 2: Physicochemical and Metabolic Properties
<sup>a</sup> Predicted using ChemDraw.
Functional Group Modifications
- Carbamate vs. Urea: Replacing the carbamate group with urea (e.g., 3,3'-diaminodipropylamine-dihydrogenphosphate) reduces lipophilicity (logP from 4.8 to 2.5) and alters binding modes, as seen in reduced calmodulin antagonism .
- Aryl Substitutions: The diphenylpropyl group enhances binding to hydrophobic pockets in calcium channels (e.g., fendiline’s IC50 of 1.2 µM vs. nifedipine’s 0.8 µM), whereas mono-phenyl analogues show 10-fold lower affinity .
Q & A
Q. What are the optimal synthetic routes for methyl (3,3-diphenylpropyl)carbamate, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of carbamates like this compound typically involves coupling a primary or secondary amine with a carbonyl source (e.g., methyl chloroformate). Key parameters to optimize include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency.
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like hydrolysis.
- Catalyst use : Triethylamine or DMAP can accelerate carbamate bond formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity.
Reference synthetic protocols for structurally similar carbamates (e.g., tert-butyl derivatives) suggest yields >75% under optimized conditions .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer: Employ a multi-technique analytical workflow:
- NMR spectroscopy : Confirm the absence of unreacted starting materials (e.g., residual diphenylpropylamine peaks) and verify carbamate linkage via carbonyl resonance at ~155 ppm in NMR.
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) coupled with mass spectrometry to detect impurities (<1%) and validate molecular ion peaks (e.g., [M+H]).
- Elemental analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: 75.5%, H: 6.7%, N: 4.4%).
For example, analogous carbamates were characterized using these methods with <2% deviation in elemental composition .
Q. What standardized protocols exist for assessing the hydrolytic stability of this compound under physiological conditions?
Methodological Answer: Design accelerated stability studies:
- pH-dependent hydrolysis : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours).
- Kinetic analysis : Calculate half-life () using first-order kinetics. Carbamates typically degrade faster in acidic/basic conditions (e.g., = 12–48 hours at pH 2 or 9).
- Product identification : Use LC-MS to identify hydrolysis byproducts (e.g., 3,3-diphenylpropylamine and methanol).
Studies on ethyl carbamates showed pH 7.4 stability for >72 hours, suggesting similar methodology .
Advanced Research Questions
Q. How can computational modeling predict the stereoelectronic effects of this compound on biological target interactions?
Methodological Answer: Use quantum chemical calculations (DFT, B3LYP/6-31G* level) to:
- Map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic regions.
- Perform molecular docking (AutoDock Vina) against target enzymes (e.g., acetylcholinesterase) to assess binding affinities.
- Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity.
For example, carbamates with bulky substituents (e.g., diphenyl groups) showed enhanced binding to hydrophobic enzyme pockets in simulations .
Q. What experimental strategies resolve contradictions in toxicity data for carbamate derivatives like this compound?
Methodological Answer: Address conflicting results (e.g., PBT/vPvB assessments) via:
- In vitro assays : Test cytotoxicity (MTT assay on HepG2 cells) and genotoxicity (Ames test).
- Ecotoxicology : Evaluate aquatic toxicity (Daphnia magna LC) and biodegradability (OECD 301F).
- Comparative analysis : Cross-reference with structurally related carbamates (e.g., methyl phenylcarbamates) to identify substituent-specific trends.
A methyl hydroxyphenylcarbamate analog was deemed non-PBT despite contradictory initial reports, emphasizing the need for multi-endpoint testing .
Q. How does the introduction of diphenylpropyl groups influence the structure-activity relationship (SAR) of carbamates in enzyme inhibition studies?
Methodological Answer: Design SAR studies using:
- Enzyme kinetics : Measure values for acetylcholinesterase (AChE) inhibition via Ellman’s assay.
- Molecular dynamics (MD) simulations : Track conformational changes in AChE upon carbamate binding.
- Comparative analogs : Syntize analogs with mono-phenyl or alkyl chains to isolate diphenyl effects.
Data from tert-butyl carbamates suggest bulky substituents enhance inhibitory potency by 3–5-fold due to hydrophobic interactions .
Q. What advanced spectroscopic techniques elucidate the solid-state behavior of this compound?
Methodological Answer: Combine:
- Single-crystal XRD : Resolve crystal packing and hydrogen-bonding networks.
- DSC/TGA : Determine melting point () and thermal decomposition profile.
- Solid-state NMR : Characterize polymorphic forms (e.g., CP/MAS).
For example, a fluorophenylcarbamate derivative exhibited a of 128°C and monoclinic crystal symmetry via XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
